molecular formula C17H15BrFN3O2 B15018223 N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B15018223
M. Wt: 392.2 g/mol
InChI Key: ROONOQCXLMZFNZ-SRZZPIQSSA-N
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Description

N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is an organic compound with a molecular formula of C17H15BrFN3O2. This compound is characterized by the presence of a bromophenyl group, a fluorobenzamide group, and a hydrazinecarbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the following steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a carbonyl compound under controlled conditions to form the hydrazinecarbonyl intermediate.

    Condensation with 4-bromophenyl ethylidene: The intermediate is then reacted with 4-bromophenyl ethylidene under reflux conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting cellular membranes: Leading to changes in cell permeability and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]methoxycarbohydrazide}methyl)-3-fluorobenzamide
  • N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-fluorobenzamide

Uniqueness

N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the presence of both bromophenyl and fluorobenzamide groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C17H15BrFN3O2

Molecular Weight

392.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C17H15BrFN3O2/c1-11(12-5-7-14(18)8-6-12)21-22-16(23)10-20-17(24)13-3-2-4-15(19)9-13/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-11+

InChI Key

ROONOQCXLMZFNZ-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)Br

Origin of Product

United States

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